molecular formula C15H10N2O3S3 B3011823 (5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 627039-38-7

(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3011823
CAS No.: 627039-38-7
M. Wt: 362.44
InChI Key: GMWYFBLCOVACQL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfur atom at position 2 and a ketone at position 2. Key structural features include:

  • Position 5: A (5-nitrothiophen-2-yl)methylidene substituent, introducing electron-withdrawing nitro and aromatic thiophene moieties, which may modulate electronic properties and biological activity.
  • Configuration: The E-isomer is specified, critical for maintaining planarity and conjugation across the exocyclic double bond .

Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S3/c18-14-12(8-11-6-7-13(22-11)17(19)20)23-15(21)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWYFBLCOVACQL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that contributes to its biological efficacy.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes:

  • A thiazolidinone core, which is known for various biological activities.
  • A benzyl group that may enhance lipophilicity and cellular uptake.
  • A nitrothiophene moiety that is often associated with biological activity, including anticancer properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various human cancer cell lines, including:

Cell LineActivity Observed
HeLaPotent antiproliferative effects
MCF-7Significant growth inhibition
HT-29Notable cytotoxicity
HepG-2Effective against liver cancer cells

The presence of the nitro group in the thiazolidinone moiety has been identified as crucial for its activity. Studies have shown that modifications in the aryl ring position can significantly affect the compound's efficacy, indicating structure-activity relationships (SAR) that merit further investigation .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through activation of caspases.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Metastasis : Some studies suggest it may inhibit pathways involved in cancer cell migration and invasion .

Antimicrobial Activity

In addition to its anticancer properties, this thiazolidinone derivative has been evaluated for antimicrobial activity. The following findings summarize its effectiveness against various pathogens:

PathogenActivity
Staphylococcus aureusModerate inhibition
Escherichia coliEffective at higher concentrations
Candida albicansAntifungal activity observed

The compound demonstrates potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi, although further studies are needed to optimize its efficacy and understand its mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Chandrappa et al. (2008) : Investigated the antiproliferative effects on various carcinoma cell lines and established a correlation between structural modifications and biological activity.
  • Siddiqui et al. (2009) : Explored the antimicrobial effects against a range of bacterial strains, noting significant inhibition rates for certain derivatives.
  • Recent Investigations : Ongoing research continues to explore the compound's potential as a lead for developing new anticancer and antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinones have been widely studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

In a study evaluating the antibacterial activity of thiazolidinone derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ciprofloxacin against Staphylococcus aureus and Escherichia coli . The presence of the nitrothiophenyl group in (5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may enhance its interaction with bacterial cell membranes, contributing to its efficacy.

Microorganism Activity Reference
Staphylococcus aureusHigh activity
Escherichia coliModerate activity
Candida albicansSignificant inhibition

Anticancer Properties

The anticancer potential of thiazolidinones has been a focal point in recent research. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

For example, derivatives have been tested against breast cancer cell lines (MDA-MB-231) and pancreatic cancer cells (Panc-1), revealing promising results in reducing cell viability. The selectivity of these compounds towards cancer cells over normal cells is crucial for their therapeutic potential . The incorporation of electron-withdrawing groups like nitro can significantly enhance anticancer activity by affecting the electronic properties of the molecule.

Cell Line EC50 (μM) Selectivity Ratio Reference
MDA-MB-2317.3 ± 0.40.2
Panc-110.2 ± 2.60.4

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:

  • Antimicrobial Evaluation : A series of benzylthio-thiazolidinones were synthesized and tested for their antimicrobial activity against a range of pathogens. Results indicated that specific substitutions on the benzyl ring significantly impacted antimicrobial efficacy .
  • Anticancer Activity : In a systematic investigation, thiazolidinone derivatives were screened against multiple cancer cell lines, revealing that modifications at the thiazolidine core enhanced cytotoxicity while maintaining selectivity towards cancerous cells .
  • Mechanistic Studies : Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis through caspase activation pathways, making them potential candidates for drug development in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Thiazolidinone derivatives exhibit activity highly dependent on substituents at positions 3 (R₁) and 5 (R₂). Below is a comparative analysis:

Compound R₁ (Position 3) R₂ (Position 5) Key Properties/Activities References
Target Compound Benzyl (5-Nitrothiophen-2-yl)methylidene Potential anion channel modulation
Optovin H (2,5-Dimethylpyridin-3-ylpyrrole)methylidene Photoactivatable ligand for TRPA1 channels
S764582 H (4-Ethylphenyl)methylidene MXD3 pathway inhibition
3-Allyl-5-(4-nitrobenzylidene) derivative Allyl (4-Nitrobenzylidene) Antimicrobial activity (rhodanine class)
(5Z)-5-(2-Methylbenzylidene) derivative Phenyl (2-Methylbenzylidene) Crystallographic stability
3-Ethyl-5-(trimethoxyphenyl) derivative Ethyl (3,4,5-Trimethoxyphenyl)methylidene Enhanced solubility via methoxy groups

Key Observations :

  • R₂ (Position 5) : Nitrothiophene (target) introduces stronger electron-withdrawing effects than nitrobenzene () or methoxy-substituted aromatics (), influencing redox reactivity and binding to electron-rich targets.
Physicochemical Properties
  • Lipophilicity : The benzyl group (target compound) increases logP compared to smaller R₁ substituents (e.g., ethyl or allyl).
  • Electrochemical Behavior : Nitrothiophene (target) may exhibit distinct redox peaks compared to azulenyl () or methoxy-substituted derivatives () due to electron-withdrawing effects .

Data Tables

Table 1: Molecular Weights and Key Substituents
Compound Molecular Weight R₁ R₂
Target Compound 399.45 g/mol Benzyl (5-Nitrothiophen-2-yl)
Optovin 373.48 g/mol H (Dimethylpyridin-3-ylpyrrole)
S764582 292.38 g/mol H (4-Ethylphenyl)
3-Allyl-5-(4-nitrobenzylidene) derivative 318.34 g/mol Allyl (4-Nitrobenzylidene)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.